molecular formula C23H20ClN3O2 B11453451 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

Cat. No.: B11453451
M. Wt: 405.9 g/mol
InChI Key: SQITVINFYFFMDR-UHFFFAOYSA-N
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Description

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide typically involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form the quinazolinone core. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
  • N-[7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]-4-phenoxybenzenesulfonamide

Uniqueness

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H20ClN3O2/c24-18-9-7-16(8-10-18)17-12-20-19(21(28)13-17)14-25-23(26-20)27-22(29)11-6-15-4-2-1-3-5-15/h1-5,7-10,14,17H,6,11-13H2,(H,25,26,27,29)

InChI Key

SQITVINFYFFMDR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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